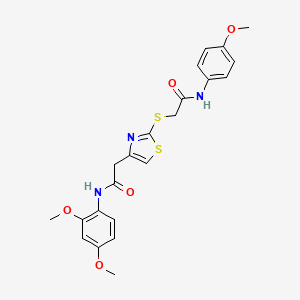

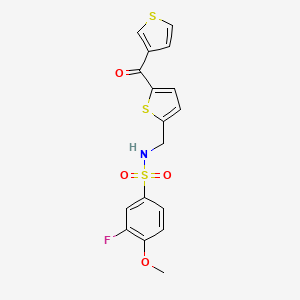

![molecular formula C18H18N4O3 B2500164 1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-48-9](/img/structure/B2500164.png)

1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a tricyclic oxazolopurinedione, which is a class of compounds that have been studied for their potential as adenosine receptor ligands and anticonvulsants. These compounds are synthesized by cyclization of 8-bromotheophylline with oxiranes, leading to a variety of substituted oxazolopurinediones .

Synthesis Analysis

The synthesis of oxazolopurinediones, such as the compound , involves the cyclization of 8-bromotheophylline with oxiranes. This method has been used to create a range of 7-mono- and 6,7-disubstituted dihydrooxazolo[3,2-f]purinediones. The synthetic approach is notable for its ability to introduce various substituents at the oxazole ring, which can significantly alter the compound's affinity for adenosine receptors and its anticonvulsant properties .

Molecular Structure Analysis

The molecular structure of oxazolopurinediones is characterized by the presence of an oxazole ring fused to a purine dione framework. The specific substituents attached to this core structure, such as methyl groups and a 2-methylbenzyl moiety, play a crucial role in determining the compound's pharmacological profile. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies have highlighted the importance of lipophilic substituents at the 7-position for enhancing pharmacological activity .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving 1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, the general class of oxazolopurinediones has been evaluated for their reactivity as ligands at adenosine receptors. The affinity of these compounds for adenosine A(1) and A(2A) receptors has been assessed, with some showing selectivity for the A(2A) receptor at low micromolar concentrations .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolopurinediones are influenced by their substituents. Compounds with long alkyl chains have demonstrated anticonvulsant activity in both in vitro and in vivo tests, although this activity can be accompanied by significant neurotoxicity. The balance between lipophilicity, volume of the substituent, and pharmacological activity is a critical aspect of the design of these compounds. For instance, an n-octyl group has been identified as optimal for A(2A) adenosine receptor affinity .

Aplicaciones Científicas De Investigación

Immunomodulatory Effects

Studies have synthesized novel analogues of naturally occurring purine nucleosides, evaluating their ability to potentiate various murine immune functions. These analogues, including guanosine and adenosine derivatives, exhibit significant immunoactivity, suggesting their potential in developing treatments for viral infections and immune modulation (K. Nagahara et al., 1990).

Anticancer, Anti-HIV, and Antimicrobial Activities

Research has been conducted on triazino and triazolo[4,3-e]purine derivatives for their anticancer, anti-HIV-1, and antimicrobial activities. These studies highlight the synthesis of new compounds and their in vitro testing, revealing that certain derivatives exhibit considerable activity against specific cancer cell lines and HIV-1, along with antimicrobial effects against various pathogens (F. Ashour et al., 2012).

Anticonvulsant Activity

Investigations into the anticonvulsant properties of pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines, which are structurally related to purines, have been conducted. These studies suggest that modifications of the imidazole ring atoms in these compounds could lead to variations in anticonvulsant activity, providing a basis for the design of new anticonvulsant drugs (J. Kelley et al., 1995).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Research into the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives as DPP-IV inhibitors for the treatment of type 2 diabetes has been conducted. The study identified compounds with moderate to good inhibitory activities against DPP-IV, indicating their potential as therapeutic agents for diabetes management (Didunyemi Mo et al., 2015).

Propiedades

IUPAC Name |

4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-10-7-5-6-8-13(10)9-21-16(23)14-15(20(4)18(21)24)19-17-22(14)11(2)12(3)25-17/h5-8H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDZEWRWTSRNPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(O4)C)C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

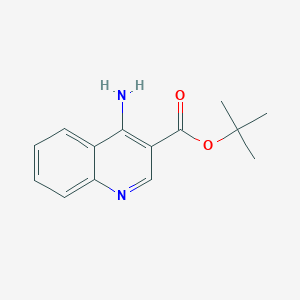

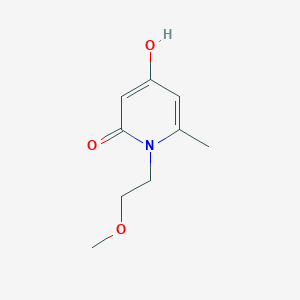

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2500081.png)

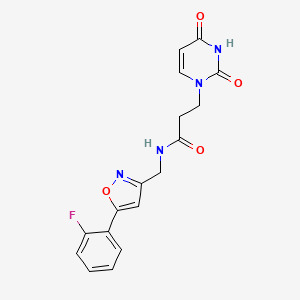

![Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1)](/img/structure/B2500082.png)

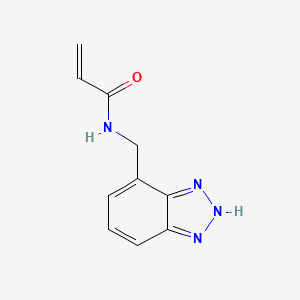

![(3-Propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2500088.png)

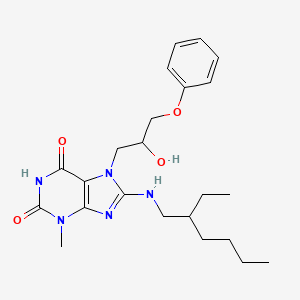

![4-butoxy-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2500092.png)

![4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2500096.png)

![3-Methyl-5-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2500100.png)

![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate](/img/structure/B2500101.png)